2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

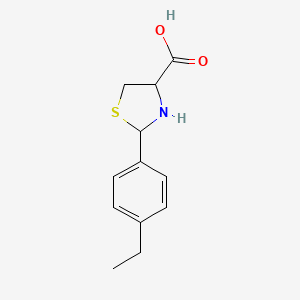

2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, with a 4-ethylphenyl substituent at position 2 and a carboxylic acid group at position 4 (Fig. 1) .

Properties

IUPAC Name |

2-(4-ethylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYQAMRZSHKIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-ethylbenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxylic acid can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Bioactivity

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂): Enhance antimicrobial activity, likely due to increased electrophilicity and membrane disruption .

- Electron-Donating Groups (e.g., OH, OCH₃): Improve antioxidant capacity, attributed to radical scavenging via phenolic hydrogen donation .

- Bulkier Substituents (e.g., Ethyl) : The 4-ethyl group in the target compound may influence lipophilicity and bioavailability, though specific data are lacking.

Physicochemical Properties

Substituents significantly impact molecular weight, solubility, and spectroscopic profiles:

Table 2: Physicochemical Comparison

Analytical Methods

HPLC-UV and HPLC-MS/MS methods have been validated for detecting thiazolidine derivatives in biological matrices, such as plasma . These techniques ensure accurate pharmacokinetic profiling, critical for drug development.

Biological Activity

2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

The primary mechanism of action for this compound involves its interaction with receptor-type tyrosine-protein phosphatase beta . This interaction can lead to alterations in enzyme activity, impacting biochemical pathways related to cell growth and differentiation. The compound's pharmacokinetics play a significant role in its bioavailability and overall efficacy in biological systems.

Antimicrobial Properties

Research indicates that thiazolidine derivatives possess notable antibacterial and antifungal activities. The presence of the ethyl group in 2-(4-Ethylphenyl)-1,3-thiazolidine enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects.

Anticancer Potential

Studies have shown that this compound exhibits anticancer properties. It has been evaluated alongside other thiazolidine derivatives for its ability to inhibit tyrosinase activity, which is crucial in melanin production. For instance, certain derivatives have shown competitive inhibition of tyrosinase, leading to reduced melanin levels in treated cells . This suggests potential applications in skin-related disorders and cosmetic formulations.

Antioxidant Activity

The compound also demonstrates antioxidant properties. It has been noted that thiazolidine derivatives can reduce intracellular reactive oxygen species (ROS) levels, suggesting a role in protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

Study on Tyrosinase Inhibition

A significant study focused on the synthesis and biological evaluation of various thiazolidine derivatives, including this compound. Among the synthesized compounds, some exhibited up to 66.47% inhibition of l-DOPA oxidase activity at concentrations of 20 μM. Molecular docking studies indicated a strong binding affinity to the tyrosinase enzyme, reinforcing the potential of this compound as a therapeutic agent for hyperpigmentation disorders .

Effects on Cellular Viability

Another investigation assessed the impact of thiazolidine derivatives on cellular viability and metabolic activity. Results showed that certain derivatives led to decreased viability and increased ROS production in cultured cells. These findings highlight the dual nature of thiazolidines as both protective agents against oxidative stress and potential cytotoxic agents at higher concentrations .

Data Summary

| Property | Details |

|---|---|

| Target Enzyme | Receptor-type tyrosine-protein phosphatase beta |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Activity | Inhibits tyrosinase; reduces melanin production |

| Antioxidant Activity | Reduces intracellular ROS levels |

| Binding Affinity | High affinity for tyrosinase |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid?

- The synthesis typically involves condensation of 4-ethylbenzaldehyde with cysteine or its derivatives under acidic or basic conditions. Key steps include temperature control (e.g., reflux in ethanol) and purification via recrystallization or chromatography. Substituent effects on the phenyl ring (e.g., nitro, chloro) can be introduced by varying aldehydes, as seen in analogs like 2-(4-nitrophenyl)- and 2-(4-chlorophenyl)- derivatives .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~1570–1580 cm⁻¹ for thiazolidine rings) .

- NMR : Confirms structural integrity, including phenyl and thiazolidine ring protons .

- X-ray crystallography : Resolves 3D structure, bond lengths, and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) using software like SHELXL .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Standardized assays include:

- Agar diffusion : Measures inhibition zones against gram-positive (e.g., B. subtilis) and gram-negative (e.g., P. aeruginosa) strains .

- MIC (Minimum Inhibitory Concentration) : Determines efficacy compared to controls like ciprofloxacin .

- Structural analogs (e.g., nitro-substituted derivatives) often serve as benchmarks for activity comparisons .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., -NO₂ in 2-(4-nitrophenyl)- derivatives) enhance antimicrobial potency due to increased electrophilicity, while electron-donating groups (e.g., -CH₃) may reduce activity. This trend is supported by comparative studies showing nitro > chloro > ethyl substitutions .

- LogP values (e.g., ~2.57 for bromophenyl analogs) correlate with membrane permeability, affecting bioavailability .

Q. What methodological challenges arise in crystallographic refinement of this compound?

- Software limitations : SHELXL, while robust for small molecules, may require manual adjustments for disordered atoms or high thermal motion .

- Hydrogen bonding networks : Intermolecular O–H⋯O interactions must be carefully modeled to avoid overfitting, especially in low-resolution data .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

- Case example : While nitro-substituted derivatives generally show superior activity, chloro-substituted analogs (e.g., 2-(4-chlorophenyl)-) exhibit variability depending on bacterial strain. Resolution involves:

- Dose-response assays : Clarifying potency thresholds.

- Molecular docking : Identifying target binding affinities (e.g., enzyme active sites) .

Q. What considerations are critical for translating in vitro findings to in vivo models?

- Compound selection : Prioritize derivatives with balanced solubility (PSA ~74.6 Ų) and metabolic stability .

- Dosing regimens : Adjust based on pharmacokinetic parameters (e.g., half-life, tissue distribution).

- Control groups : Include vehicle and reference drug arms to validate efficacy .

Methodological Recommendations

- Synthetic Optimization : Use Lewis acid catalysts (e.g., ZnCl₂) to improve cyclization efficiency .

- Data Validation : Cross-reference NMR and X-ray data with computational models (e.g., DFT calculations) to resolve ambiguities .

- Biological Assays : Include cytotoxicity screening (e.g., MTT assays) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.